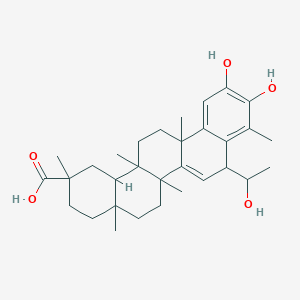
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is an organic compound belonging to the fluorene family It features a bromine atom at the second position, a phenyl group at the ninth position, and a p-tolyl group also at the ninth position of the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene typically involves a multi-step process:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce a bromine atom at the second position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Grignard Reaction: : The brominated fluorene undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group at the ninth position.
-
Friedel-Crafts Alkylation: : Finally, the compound is subjected to Friedel-Crafts alkylation using p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to attach the p-tolyl group at the ninth position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques such as column chromatography and recrystallization would be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any carbonyl groups to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Alcohols are the primary products from the reduction of carbonyl-containing derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of materials for photonic devices due to its unique electronic properties.
Materials Science: Utilized in the creation of novel polymers and copolymers with specific electronic and optical characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within a device.
In Photonics: It interacts with light to produce specific optical effects, such as fluorescence or phosphorescence, depending on its molecular structure and environment.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the bromine and p-tolyl groups, resulting in different electronic properties.
2-Bromo-9H-fluorene: Lacks the phenyl and p-tolyl groups, making it less complex and with different reactivity.
9-(p-Tolyl)-9H-fluorene: Lacks the bromine and phenyl groups, affecting its chemical behavior and applications.
Uniqueness
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is unique due to the combination of substituents on the fluorene core, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Eigenschaften
Molekularformel |
C26H19Br |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
2-bromo-9-(4-methylphenyl)-9-phenylfluorene |
InChI |
InChI=1S/C26H19Br/c1-18-11-13-20(14-12-18)26(19-7-3-2-4-8-19)24-10-6-5-9-22(24)23-16-15-21(27)17-25(23)26/h2-17H,1H3 |
InChI-Schlüssel |
DYTPLCDMSGDPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)
![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)



![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
